(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15570686
InChI: InChI=1S/C18H11ClFN3OS/c1-10-5-2-3-6-11(10)16-21-18-23(22-16)17(24)15(25-18)9-12-13(19)7-4-8-14(12)20/h2-9H,1H3/b15-9-
SMILES:
Molecular Formula: C18H11ClFN3OS
Molecular Weight: 371.8 g/mol

(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

CAS No.:

Cat. No.: VC15570686

Molecular Formula: C18H11ClFN3OS

Molecular Weight: 371.8 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one -

Specification

Molecular Formula C18H11ClFN3OS
Molecular Weight 371.8 g/mol
IUPAC Name (5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Standard InChI InChI=1S/C18H11ClFN3OS/c1-10-5-2-3-6-11(10)16-21-18-23(22-16)17(24)15(25-18)9-12-13(19)7-4-8-14(12)20/h2-9H,1H3/b15-9-
Standard InChI Key FOVJZUDJVABCJJ-DHDCSXOGSA-N
Isomeric SMILES CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=C(C=CC=C4Cl)F)/SC3=N2
Canonical SMILES CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=C(C=CC=C4Cl)F)SC3=N2

Introduction

The compound "(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(2-methylphenyl) thiazolo[3,2-b] triazol-6(5H)-one" belongs to the heterocyclic thiazolo[3,2-b] triazole family. These compounds are known for their diverse pharmacological properties and applications in medicinal chemistry. The presence of a thiazole ring fused with a triazole moiety imparts unique electronic and steric characteristics that make these molecules valuable in drug discovery.

Key Functional Groups

  • Halogen substituents (chlorine and fluorine): Enhance lipophilicity and may improve binding affinity to biological targets.

  • Aromatic systems: Contribute to π-electron interactions with enzymes or receptors.

  • Imine linkage: Characteristic of the benzylidene group at position 5.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the thiazolo[3,2-b]124triazole core through cyclization reactions involving thioamides and hydrazines.

  • Introduction of the benzylidene group via condensation of an aldehyde (e.g., 2-chloro-6-fluorobenzaldehyde) with the core structure.

  • Substitution at position 2 using electrophilic aromatic substitution or related methods to attach the methylphenyl group.

General Reaction Scheme

Thioamide+Hydrazine DerivativeCyclizationThiazolo[3,2-b][1][2][4]triazoleCondensationTarget Compound\text{Thioamide} + \text{Hydrazine Derivative} \xrightarrow{\text{Cyclization}} \text{Thiazolo[3,2-b][1][2][4]triazole} \xrightarrow{\text{Condensation}} \text{Target Compound}

Pharmacological Potential

Compounds in this class have been investigated for:

  • Anticancer activity: The halogenated benzylidene moiety is known to enhance cytotoxic effects against tumor cells by interacting with DNA or enzymes involved in cell proliferation.

  • Antimicrobial properties: The thiazole-triazole system disrupts microbial enzyme function.

  • Anti-inflammatory effects: Aromatic substituents modulate pathways associated with inflammation.

Research Findings

Although specific data on this compound is unavailable from current sources:

  • Related thiazolo[3,2-b] triazoles have demonstrated promising results in preclinical studies targeting cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

  • Halogenated derivatives exhibit selective toxicity toward malignant cells while sparing normal cells.

Example Data Table for Related Compounds

CompoundIC50_{50} (MCF-7)IC50_{50} (A549)Selectivity Index
5-Benzylidene-thiazolo[3,2-b]-triazole~10 µM~15 µMHigh
Halogenated derivative~5 µM~8 µMVery High

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